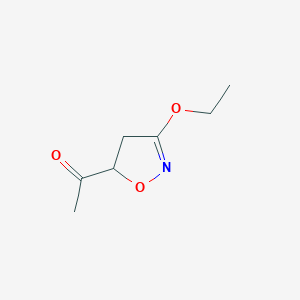![molecular formula C9H12O2 B136981 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene CAS No. 125404-51-5](/img/structure/B136981.png)
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, also known as MDN, is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MDN belongs to the family of spiroketals, which are cyclic compounds containing two or more rings that share a single atom. MDN has been synthesized using various methods and has been studied extensively for its potential use in various fields such as drug discovery, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may act as a potent anti-cancer agent.
Effets Biochimiques Et Physiologiques
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of certain signaling pathways involved in cancer progression. 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has several advantages for use in lab experiments, including its high purity, stability, and relatively simple synthesis method. However, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene is also a highly reactive compound and requires careful handling and storage to prevent degradation and decomposition.
Orientations Futures
There are several future directions for research involving 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, including the development of novel anti-cancer agents based on 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene, the synthesis of new materials using 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene as a building block, and the exploration of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene's potential as a therapeutic agent for various inflammatory disorders. Further studies are needed to fully understand the mechanism of action of 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene and its potential applications in various fields.
Méthodes De Synthèse
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene can be synthesized using various methods, including the reaction of 4,5-dihydro-2-methylfuran with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a Lewis acid catalyst. This method yields 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene in high purity and is relatively simple to perform. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.
Applications De Recherche Scientifique
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has shown significant potential in various scientific fields, including drug discovery, material science, and organic synthesis. In drug discovery, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been shown to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. In material science, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene has been used as a key intermediate in the synthesis of various natural products and other complex molecules.
Propriétés
Numéro CAS |
125404-51-5 |
|---|---|
Nom du produit |
8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
8-methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C9H12O2/c1-7-5-9(6-8(7)2)10-3-4-11-9/h6H,1,3-5H2,2H3 |
Clé InChI |
GVDJTEVCJOMYFD-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CC1=C)OCCO2 |
SMILES canonique |
CC1=CC2(CC1=C)OCCO2 |
Synonymes |
1,4-Dioxaspiro[4.4]non-6-ene, 7-methyl-8-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)

